molecular formula C8H5BrOS B2724651 2-Bromo-1-benzothiophen-4-ol CAS No. 1784087-17-7

2-Bromo-1-benzothiophen-4-ol

Cat. No.: B2724651
CAS No.: 1784087-17-7
M. Wt: 229.09
InChI Key: ULLABIBCRDEFFP-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiophene (B83047) Scaffolds in Advanced Organic Chemistry

Benzothiophene and its derivatives are a prominent class of organic compounds with a wide array of applications, particularly in the field of medicinal chemistry. nih.gov The benzothiophene scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a key structural motif in numerous biologically active molecules. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.govbenthamdirect.com The versatility of the benzothiophene core allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery and development. acs.org

Beyond pharmaceuticals, benzothiophenes are also integral components in the development of organic semiconductors, owing to their potential for creating extended and highly delocalized electronic structures. rsc.org This has led to their use in organic field-effect transistors (OFETs) and other electronic devices. The ability to fine-tune the electronic properties of benzothiophene-based molecules through synthetic modifications makes them a subject of intense research in materials science.

Rationale for Investigating 2-Bromo-1-benzothiophen-4-ol as a Unique Chemical Entity

The specific substitution pattern of this compound, featuring a bromine atom at the 2-position and a hydroxyl group at the 4-position, renders it a particularly interesting subject for chemical investigation. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for the construction of more complex molecular architectures. This strategic placement of a halogen allows for the introduction of a wide range of substituents, thereby enabling the systematic exploration of structure-activity relationships.

The hydroxyl group at the 4-position introduces the potential for hydrogen bonding and can be a key site for biological interactions or for further chemical modification. This functional group can also influence the electronic properties of the benzothiophene ring system. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating potential of the hydroxyl group can lead to unique chemical reactivity and physical properties that are not observed in other benzothiophene derivatives.

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

Current research on this compound and its closely related analogues is multifaceted. In the realm of medicinal chemistry, the focus is on synthesizing novel derivatives and evaluating their potential as therapeutic agents. For instance, related 3-halobenzo[b]thiophenes have been synthesized and tested for their antimicrobial activities. nih.gov The development of efficient synthetic routes to access functionalized benzothiophenes remains a key area of investigation. acs.orgrsc.org

Despite the growing interest, significant knowledge gaps remain. While the synthesis of various benzothiophene derivatives is well-documented, specific and optimized synthetic protocols for this compound are not extensively reported in publicly available literature. Detailed studies on its photophysical properties, solid-state structure, and reactivity profile are also limited. Furthermore, while the broader class of benzothiophenes has been explored for various applications, the specific potential of this compound in materials science or as a specific pharmacological agent is an area that warrants further investigation. The exploration of its use as a building block in the synthesis of more complex heterocyclic systems is another promising yet underexplored research avenue. acs.org

Chemical Properties and Data

Below are tables detailing some of the key chemical properties of this compound.

Table 1: General Chemical Information

Identifier Value
IUPAC Name This compound
CAS Number 1784087-17-7
Molecular Formula C₈H₅BrOS
Molecular Weight 229.10 g/mol
Canonical SMILES C1=CC(=C2C=C(SC2=C1)Br)O
InChI InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H

Data sourced from PubChem CID 84029119 nih.gov

Table 2: Computed Physical and Chemical Properties

Property Value
XLogP3 3.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 227.92445 g/mol
Monoisotopic Mass 227.92445 g/mol
Topological Polar Surface Area 48.5 Ų
Heavy Atom Count 11
Formal Charge 0

Data sourced from PubChem CID 84029119 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-benzothiophen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLABIBCRDEFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784087-17-7
Record name 2-bromo-1-benzothiophen-4-ol
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Advanced Synthetic Methodologies for 2 Bromo 1 Benzothiophen 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Benzothiophene (B83047) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For 2-Bromo-1-benzothiophen-4-ol, the analysis begins by identifying the most feasible bond disconnections.

Two primary disconnections are considered:

C-Br Bond Disconnection: The carbon-bromine bond at the 2-position is a prime candidate for disconnection. This suggests that the final step of the synthesis could be a regioselective bromination of a 1-benzothiophen-4-ol precursor. This simplifies the immediate target to the 4-hydroxybenzothiophene core.

Thiophene (B33073) Ring Disconnection: Further deconstruction of the 1-benzothiophen-4-ol intermediate involves breaking the thiophene ring. A common and effective strategy is the disconnection of the C-S and C-C bonds of the thiophene moiety. This typically leads back to a substituted benzene (B151609) precursor, such as a derivative of 3-mercaptophenol, which already contains the required hydroxyl group at the correct position. The thiophene ring can then be constructed through various cyclization strategies.

This analysis prioritizes the synthesis of the 1-benzothiophen-4-ol scaffold as the key intermediate, upon which the final C2-bromination can be performed.

Development and Optimization of Precursors for this compound

The synthesis of the key precursor, 1-benzothiophen-4-ol, is critical. Methodologies for constructing the benzothiophene core often involve the cyclization of appropriately substituted benzene derivatives.

One established route involves the reaction of a thioglycolate with a substituted cyclohexanone, followed by aromatization. A more direct approach starts from a precursor that already contains the aromatic benzene ring. For instance, a common strategy is the intramolecular cyclization of an aryl thioether. A specific example is the Dieckmann condensation of methyl 2-(carboxymethylthio)benzoates. To obtain the 4-hydroxy derivative, the synthesis would logically start from a substituted 3-mercaptophenol derivative, which is then elaborated to form the thiophene ring.

A patented method describes a multi-step process that can be adapted for this purpose, highlighting the industrial relevance and challenges in preparing this specific scaffold. researchgate.net The optimization of these precursor syntheses focuses on improving yields, reducing the number of steps, and avoiding harsh reaction conditions that could be incompatible with the phenol (B47542) functional group.

Regioselective Bromination Techniques at Position 2

With the 1-benzothiophen-4-ol core in hand, the subsequent challenge is the regioselective introduction of a bromine atom at the C2 position. The electronic properties of the benzothiophene ring system typically favor electrophilic attack at the C3 position. Therefore, specialized strategies are required to direct bromination to C2.

Electrophilic Bromination Strategies

Direct electrophilic bromination of benzothiophenes with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) generally yields the 3-bromo derivative as the major product. The presence of a hydroxyl or methoxy (B1213986) group at the C4 position acts as an activating, ortho-para director for the benzene ring, but its influence on the thiophene ring's C2 vs. C3 selectivity is complex. Research on the bromination of 3-substituted benzothiophenes indicates that the regiochemical outcome is highly dependent on the nature of the substituent and the reaction conditions. researchgate.net For 1-benzothiophen-4-ol, direct bromination is likely to produce a mixture of isomers, including bromination on the benzene ring at C5 or C7, in addition to the thiophene ring. Achieving high selectivity for the C2 position via this method is challenging and would require careful optimization of the brominating agent, solvent, and temperature to exploit subtle differences in the activation barriers for attack at the different positions.

ReagentSolventTemperatureOutcome
N-Bromosuccinimide (NBS)Acetonitrile-10 °C to 0 °CTypically used for regioselective bromination of activated aromatic systems. nih.gov
Molecular Bromine (Br₂)Acetic Acid / CHCl₃Room TempOften leads to mixtures of isomers in complex heterocyclic systems. mdpi.com

Directed Ortho-Metalation and Halogenation Approaches

A more reliable method for achieving regioselective functionalization is through directed ortho-metalation (DoM). This strategy relies on the deprotonation of the most acidic proton, followed by quenching with an electrophile. In the benzothiophene ring system, the proton at the C2 position is the most acidic and can be selectively removed by a strong base.

The strategy involves the following steps:

Protection of the Hydroxyl Group: The acidic phenolic proton at C4 must first be protected to prevent it from being deprotonated by the strong base. Common protecting groups include methyl (forming a methoxy ether) or other acid-labile groups.

Directed Lithiation: The protected 1-benzothiophen-4-ol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base selectively removes the proton at the C2 position, forming a 2-lithio-1-benzothiophene intermediate.

Electrophilic Quench: The resulting organolithium species is then treated with an electrophilic bromine source, such as molecular bromine (Br₂) or tetrabromomethane (CBr₄), to install the bromine atom exclusively at the C2 position.

This sequence provides excellent regiocontrol, as the site of functionalization is determined by the site of deprotonation rather than the inherent electronic preferences of the ring system towards electrophilic attack. mdpi.com

StepReagentSolventTemperaturePurpose
1. Deprotonationn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °CRegioselective removal of the C2 proton.
2. BrominationTetrabromomethane (CBr₄)Tetrahydrofuran (THF)-78 °C to Room TempIntroduction of bromine at the lithiated C2 position.

Methodologies for Introducing the Hydroxyl Group at Position 4

Direct Hydroxylation Methods

The direct conversion of a C-H bond to a C-OH group on an aromatic ring, particularly at a specific position, is a formidable challenge in synthetic chemistry. For the benzothiophene core, direct C-H functionalization is most established at the C2 and C3 positions. In contrast, the direct functionalization of the C4 position is notably difficult and not well-documented in the scientific literature. researchgate.netnih.govnih.gov

The few existing methods for C4 functionalization typically require the presence of a specific directing group at the C3 position to steer a metal catalyst to the C4 site, or involve the activation of the entire benzothiophene system, for instance, by oxidation of the sulfur atom. nih.govresearchgate.net These specialized methods have been developed for C4-arylation but not for direct hydroxylation. nih.gov

Consequently, there are no established, general methodologies for the direct C-H hydroxylation of a pre-formed benzothiophene ring to produce 1-benzothiophen-4-ol. Synthetic routes to this compound and its derivatives, therefore, overwhelmingly rely on constructing the benzothiophene ring from a benzene-based precursor that already possesses the required oxygen-containing functional group at the appropriate position, as outlined in the retrosynthetic analysis (Section 2.1).

Conversion of Pre-installed Functional Groups (e.g., ethers, esters) to Hydroxyl

A common and effective strategy for introducing a hydroxyl group onto a sensitive aromatic scaffold like benzothiophene is the cleavage of a more robust ether group, typically a methyl ether (methoxy group). This approach is advantageous as the methoxy group is stable under a variety of reaction conditions used to construct or modify the benzothiophene ring system, and can be deprotected in a final step to yield the desired phenol.

The demethylation of alkoxy-protected benzothiophenes is a well-established process. For instance, the conversion of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) to its corresponding dihydroxy derivative is a known transformation. google.com This dealkylation is often accomplished using strong Lewis acids or thiol-based reagents.

Common reagents for O-demethylation include:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily cleaves aryl methyl ethers. chem-station.com The reaction proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Reactions are typically performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃ can be used for O-demethylation, often in combination with a nucleophilic scavenger. chem-station.com It is a less reactive alternative to BBr₃. chem-station.com

Thiol-based Reagents: Nucleophilic cleavage using thiols, such as ethanethiol (B150549) in the presence of a strong base, can also be effective. googleapis.com Processes using less odorous thiols like 2-methyl-5-t-butyl benzenethiol (B1682325) have been developed for industrial-scale applications to mitigate the issues associated with volatile thiols. google.com

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for cleaving ethers, typically requiring high temperatures to drive the reaction. chem-station.comsci-hub.se The use of phase-transfer catalysts like Aliquat-336 can accelerate this process. sci-hub.se

The selection of the demethylation agent depends on the other functional groups present in the molecule to ensure chemoselectivity. For a substrate like 2-bromo-4-methoxy-1-benzothiophene, a carefully chosen reagent would be required to cleave the methyl ether without affecting the bromo-substituent or the thiophene ring.

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsKey Advantages/Disadvantages
Boron Tribromide (BBr₃)DCM, -78 °C to RTAdvantage: Very effective, high yields. Disadvantage: Highly reactive, moisture-sensitive. chem-station.com
Aluminum Chloride (AlCl₃)DCM or MeNO₂, refluxAdvantage: Less reactive than BBr₃. Disadvantage: Can require harsh conditions. chem-station.com
Ethanethiol (EtSH) / BaseDMF, refluxAdvantage: Effective nucleophilic cleavage. Disadvantage: Strong, unpleasant odor. googleapis.com
Hydrobromic Acid (HBr)47% aq. HBr, refluxAdvantage: Classic, strong acid method. Disadvantage: High temperatures, potential for side reactions. chem-station.com

Cyclization Reactions for the Formation of the Benzothiophene Ring System

The construction of the benzothiophene core is the cornerstone of the synthesis. Various cyclization strategies have been developed, each offering unique advantages in terms of substrate scope and functional group tolerance.

Intramolecular C-S bond formation is a direct and widely used method for constructing the benzothiophene ring. These reactions typically involve the cyclization of an ortho-functionalized benzene ring where one substituent contains the sulfur atom and the other is a reactive group that facilitates ring closure.

One prominent approach involves the base-mediated condensation of ortho-iodoarylacetonitriles with dithioesters. This reaction generates a thioenolate intermediate that undergoes an intramolecular C-S bond formation to yield a highly substituted benzothiophene. rsc.org Another strategy relies on the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this method, an electrophile (e.g., I₂, Br₂, or an electrophilic sulfur species) activates the alkyne, prompting the nucleophilic attack of the neighboring sulfide (B99878) to close the ring. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been shown to be effective for this transformation, providing 2,3-disubstituted benzo[b]thiophenes in high yields under moderate conditions. nih.gov

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. nih.govresearchgate.net These methods often exhibit high efficiency and broad functional group tolerance. A common strategy involves the palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org This reaction, catalyzed by a PdI₂/KI system, converts the starting propargyl alcohol into a (E)-2-(1-alkenyl)benzothiophene. acs.org

Another powerful palladium-catalyzed method is the Sonogashira-type cross-coupling of a 2-iodothiophenol (B3069315) with a terminal alkyne. rsc.org The reaction proceeds through an initial coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a subsequent palladium-mediated cyclization to afford the 2-substituted benzothiophene. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization provides a direct route to the benzothiophene core from enethiolate precursors, avoiding the need for pre-halogenated substrates. nih.gov

Radical reactions offer alternative pathways for benzothiophene synthesis, often under mild conditions. A notable example is the visible-light photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. rsc.orgorganic-chemistry.org This reaction is typically initiated by a photocatalyst, such as eosin (B541160) Y, which, upon irradiation with green light, generates an aryl radical that adds to the alkyne, leading to subsequent cyclization. rsc.orgorganic-chemistry.org

Another approach is the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org In the presence of a radical initiator like azobisisobutyronitrile (AIBN), these substrates cyclize to form 2-alkoxymethylbenzothiophenes in good to excellent yields. acs.org Manganese(III) acetate (B1210297) has also been used to catalyze the oxidative annulation of thiophenols with activated internal alkynes, which is believed to proceed through the formation of a thiyl radical. rsc.org

Catalytic Systems and Ligand Design in the Synthesis of this compound

The choice of catalyst and associated ligands is critical for achieving high efficiency, selectivity, and functional group compatibility in the synthesis of complex molecules like this compound.

Transition metals, particularly palladium, are central to many modern synthetic routes for benzothiophenes. rsc.orgmdpi.com Palladium-catalyzed cross-coupling reactions are indispensable for forming the key C–C and C–S bonds that define the benzothiophene scaffold. mit.edu

The synthesis of 2-substituted benzothiophenes can be achieved via a palladium-catalyzed Sonogashira coupling followed by cyclization. rsc.org The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands is crucial for optimizing the reaction. rsc.orgnih.gov While some reactions proceed without specific ligands, the addition of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst stability and activity. organic-chemistry.orgnih.gov For instance, bulky, electron-rich biaryl monophosphine ligands have been developed to improve the efficiency of cross-coupling reactions involving challenging substrates. mit.edunih.gov The design of ligands like Xantphos has enabled transformations that were previously difficult, such as the addition of acid chlorides across alkynes. researchgate.netacs.org

Copper catalysts are also employed, often in conjunction with palladium or in standalone methods. For example, a CuI/TMEDA system facilitates the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide. organic-chemistry.org Gold-catalyzed carbothiolation of alkynyl phenyl sulfides represents another powerful method for synthesizing 2,3-disubstituted benzothiophenes. organic-chemistry.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzothiophene Synthesis
Catalyst SystemReaction TypeStarting MaterialsReference
Pd(OAc)₂Sonogashira Coupling / Cyclization2-iodothiophenol, Phenylacetylene rsc.org
PdI₂ / KIHeterocyclodehydration1-(2-mercaptophenyl)-2-yn-1-ols acs.org
Pd(OAc)₂ / Cu(OAc)₂Oxidative C-H FunctionalizationEnethiolate salts nih.gov
CuI / TMEDAThiolation Annulation2-bromo alkynylbenzenes, Na₂S organic-chemistry.org
Eosin Y / Green LightPhotocatalytic Radical Annulationo-methylthio-arenediazonium salts, Alkynes rsc.orgorganic-chemistry.org

Organocatalytic and Metal-Free Approaches

The drive to eliminate transition-metal catalysts, which can be costly and leave toxic residual metals in the final product, has led to the development of organocatalytic and metal-free synthetic routes for benzothiophene derivatives. organic-chemistry.org These methods offer an alternative pathway, often utilizing readily available and less toxic reagents.

Several metal-free strategies for constructing the benzothiophene skeleton have been reported. One approach involves a base-catalyzed protocol that proceeds through a propargyl–allenyl rearrangement followed by cyclization. beilstein-journals.org This method avoids the use of any metal catalysts, relying on a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction. beilstein-journals.org Another significant metal-free approach is the synthesis from o-halovinylbenzenes and potassium sulfide (K₂S), which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org This method is notable for its high efficiency and tolerance of a wide range of functional groups. organic-chemistry.org

Three-component reactions under transition-metal-free conditions have also been developed, for instance, the base-mediated reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur. rsc.org Furthermore, radical-promoted cyclization reactions provide another avenue. For example, 1-(2-mercaptophenyl)-2-yn-1-ols can undergo radical-promoted substitutive heterocyclodehydration in alcoholic media in the presence of a radical initiator like AIBN to yield 2-alkoxymethylbenzothiophenes. acs.org While direct organocatalytic routes to this compound are not extensively documented, N-Heterocyclic Carbenes (NHCs) have been used in the enantioselective dearomatizing hydroacylation of benzothiophenes, indicating the potential for organocatalysts to modify the benzothiophene core. acs.org

MethodologyKey Reagents/CatalystsReaction TypeSubstratesProducts
Base-Promoted RearrangementDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Propargyl–allenyl rearrangement, cyclizationPropargyl sulfidesSubstituted benzothiophenes beilstein-journals.org
SNAr-Type ReactionK₂S (Potassium sulfide)Nucleophilic substitution, cyclization, dehydrogenationo-Halovinylbenzenes2-Substituted benzothiophenes organic-chemistry.org
Three-Component ReactionBase, Elemental SulfurCondensation/Cyclization2-Bromobenzene aldehydes, benzylic esters2-Aryl substituted benzothiophenes rsc.org
Radical-Promoted CyclizationAIBN (Azobisisobutyronitrile)Radical heterocyclodehydration1-(2-Mercaptophenyl)-2-yn-1-ols2-Alkoxymethylbenzothiophenes acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For a molecule like this compound, this involves choosing environmentally benign solvents, reducing waste, and using safer reagents.

A key aspect of green synthesis is the replacement of hazardous solvents and reagents. Research has demonstrated the synthesis of halogenated thiophenes and related heterocycles using sodium halides (e.g., NaCl, NaBr, NaI) as the halogen source in an environmentally friendly solvent like ethanol (B145695). nih.gov This approach, mediated by copper(II) sulfate, eliminates the need for harsh and toxic halogenating agents. nih.gov The use of "table salt" as a source for "electrophilic chlorine" exemplifies this principle. nih.gov

Solvent-free reactions represent another pillar of green chemistry. Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an efficient and economical route to benzothiophene derivatives. organic-chemistry.org This method is attractive due to its high atom economy and avoidance of solvent waste. organic-chemistry.org Furthermore, the use of water as a sustainable solvent is highly desirable. Visible-light-promoted tandem phosphorylation/cyclization of 2-alkynylthioanisoles has been successfully performed in water, showcasing a green approach to functionalized benzothiophenes. chim.it

Green Chemistry PrincipleApplication in Benzothiophene SynthesisExample
Use of Safer SolventsReplacing halogenated and toxic solvents with greener alternatives.Using ethanol as a solvent in copper-mediated halocyclization. nih.gov
Use of Safer ReagentsEmploying non-toxic and readily available reagents.Using sodium halides (NaBr) as a bromine source instead of liquid bromine. nih.gov
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Iodine-catalyzed cascade reactions of thiophenols with alkynes. organic-chemistry.org
Solvent-Free ConditionsConducting reactions without a solvent to reduce waste.Metal- and solvent-free synthesis of benzothiophenes from thiophenols and alkynes. organic-chemistry.org
Use of Renewable Feedstocks/CatalystsEmploying catalysts and starting materials from renewable sources.While not specific to benzothiophenes in the provided context, this is a general principle.
Energy EfficiencyUsing milder reaction conditions or alternative energy sources.Visible-light-promoted reactions in water at ambient temperature. chim.it

Scalable Synthesis and Process Intensification Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key in this context. sphinxsai.com For the synthesis of this compound, moving from traditional batch reactors to continuous flow systems could offer significant advantages.

Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, which is particularly important for managing highly exothermic or rapid reactions. frontiersin.orgunito.it This enhanced control can lead to higher yields, better selectivity, and improved safety by minimizing the volume of hazardous materials at any given time. frontiersin.org The synthesis of heterocyclic scaffolds, which are common in pharmaceuticals, has been shown to benefit from flow reactor technology. frontiersin.org Although setting up a continuous-flow process can be complex, it often results in significant long-term economic savings. frontiersin.orgunito.it

The development of a scalable synthesis for functionalized benzothiophenes has been demonstrated for related structures used in organic materials. researchgate.net Domino or cascade reactions, which combine multiple transformation steps into a single operation, are particularly well-suited for scalable synthesis as they reduce the number of unit operations, solvent usage, and waste generation. nih.gov An efficient domino reaction protocol has been used to synthesize functionalized benzothiophenes on a gram scale under benign conditions. nih.gov Adapting such principles to the synthesis of this compound would be a critical step towards its viable large-scale production. The development of a robust, scalable process would likely involve translating an optimized batch reaction into a continuous flow protocol, potentially utilizing enabling technologies like high-temperature/pressure regimes to accelerate reaction times. researchgate.net

Chemical Reactivity and Transformative Chemistry of 2 Bromo 1 Benzothiophen 4 Ol

Reactions at the Bromine Moiety (Position 2)

The carbon-bromine bond at the C2 position is a key site for introducing molecular complexity. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds through various organometallic and substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atom at position 2 of 2-Bromo-1-benzothiophen-4-ol serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the mild reaction conditions and the commercial availability and low toxicity of the boron reagents. nih.gov For this compound, a Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid (R-B(OH)₂) to yield a 2-substituted-1-benzothiophen-4-ol. The reaction is compatible with a wide variety of functional groups, including hydroxyl groups, making it suitable for this substrate. nih.govrsc.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org The primary drawback is the toxicity of tin compounds. organic-chemistry.org In the context of this compound, this reaction would form a new C-C bond at position 2 by reacting it with an organostannane of the type R-Sn(Alkyl)₃. The reaction is tolerant of many functional groups. youtube.com

Sonogashira Coupling: This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne (R-C≡CH) under Sonogashira conditions would yield a 2-alkynyl-1-benzothiophen-4-ol, a valuable intermediate for further synthesis.

Table 1: Representative Conditions for Cross-Coupling Reactions
Coupling ReactionCatalyst (Typical)Ligand (Typical)Base (Typical)Solvent (Typical)Coupling Partner
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, H₂OR-B(OH)₂ / R-B(OR)₂
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃(Not always required)Toluene, THF, DMFR-Sn(n-Bu)₃
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, piperidineTHF, DMFR-C≡CH

While direct nucleophilic aromatic substitution on unactivated aryl halides is difficult, the bromine atom on the electron-rich benzothiophene (B83047) ring can be replaced under specific conditions or after conversion to a more reactive intermediate.

Nucleophilic Substitution: Direct substitution of the bromine atom by a nucleophile is generally unfavorable. However, in some heterocyclic systems, copper- or palladium-catalyzed reactions can facilitate the substitution with nucleophiles such as amines, alkoxides, or thiolates. The success of such reactions would be highly dependent on the specific nucleophile and reaction conditions.

Halogen-Metal Exchange: This is a more common and versatile strategy for functionalizing aryl halides. wikipedia.org The reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This process replaces the bromine atom with a metal (usually lithium), generating a potent organometallic nucleophile. wikipedia.org This newly formed 2-lithio-1-benzothiophen-4-ol can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a diverse range of functional groups at the C2 position. A challenge with this substrate is the presence of the acidic hydroxyl proton, which would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the base would be required, or the hydroxyl group would need to be protected prior to the exchange reaction. nih.govnih.gov

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench
StepReagent(s)Temperature (Typical)Intermediate/Product
1. Deprotonation/Exchange ≥ 2 eq. n-BuLi or t-BuLi-78 °C2-Lithio-1-benzothiophen-4-olate
2. Electrophilic Quench E⁺ (e.g., DMF, CO₂, R-CHO)-78 °C to RT2-Substituted-1-benzothiophen-4-ol

Oxidative addition and reductive elimination are fundamental steps in the catalytic cycles of the cross-coupling reactions mentioned above. wikipedia.org

Oxidative Addition: This is the initial step in most palladium-catalyzed cross-coupling cycles. wikipedia.org A low-valent metal complex, typically Pd(0), inserts into the carbon-bromine bond of this compound. This process increases the oxidation state of the metal from Pd(0) to Pd(II) and forms a new organopalladium(II) intermediate. wikipedia.orglibretexts.org

Reductive Elimination: This is the final, product-forming step in the catalytic cycle. wikipedia.org After a transmetalation step (in Suzuki or Stille coupling) introduces the second organic group to the palladium center, the two organic fragments (the benzothienyl group and the new R-group) couple together and are eliminated from the metal center. wikipedia.org This step regenerates the active Pd(0) catalyst and releases the final coupled product, while the metal's oxidation state decreases from Pd(II) to Pd(0). libretexts.org

Reactions Involving the Hydroxyl Group (Position 4)

The phenolic hydroxyl group at position 4 is a versatile handle for further functionalization through reactions that target the oxygen atom.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction yields a 4-alkoxy-2-bromo-1-benzothiophene.

Esterification: Esters can be formed through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is one possibility. A more common and efficient method for phenols is acylation with an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base like pyridine (B92270) or triethylamine. This reaction would produce a 4-acyloxy-2-bromo-1-benzothiophene.

Table 3: Functionalization of the C4-Hydroxyl Group
ReactionReagent 1Reagent 2Product Type
Etherification Base (e.g., K₂CO₃)Alkyl Halide (R-X)4-Alkoxy-2-bromo-1-benzothiophene
Esterification Base (e.g., Pyridine)Acyl Halide (R-COCl)4-Acyloxy-2-bromo-1-benzothiophene

The redox chemistry of the phenolic hydroxyl group in this specific molecule is not extensively documented. In general, phenols can be oxidized to quinones. However, the benzothiophene ring system is also susceptible to oxidation, and achieving selective oxidation of the hydroxyl group without affecting the sulfur-containing ring could be challenging and would likely require mild and specific oxidizing agents. The development of such a transformation would depend on carefully controlled reaction conditions to avoid over-oxidation or reaction at the sulfur atom.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Core

The reactivity of the benzothiophene core in this compound towards aromatic substitution is dictated by the electronic effects of the bromo and hydroxyl substituents. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring. Conversely, the bromine atom at the 2-position deactivates the thiophene (B33073) ring towards electrophilic attack due to its electron-withdrawing inductive effect, though it can direct incoming electrophiles.

Electrophilic Aromatic Substitution:

Electrophilic substitution is expected to occur preferentially on the electron-rich benzene ring, directed by the hydroxyl group to the positions ortho and para to it (positions 5 and 7). The thiophene ring is generally less reactive towards electrophiles in this substituted system.

ReactionReagent/CatalystExpected Major Product(s)
NitrationHNO₃/H₂SO₄2-Bromo-5-nitro-1-benzothiophen-4-ol and 2-Bromo-7-nitro-1-benzothiophen-4-ol
HalogenationBr₂/FeBr₃2,5-Dibromo-1-benzothiophen-4-ol and 2,7-Dibromo-1-benzothiophen-4-ol
Friedel-Crafts AcylationRCOCl/AlCl₃2-Bromo-5-acyl-1-benzothiophen-4-ol and 2-Bromo-7-acyl-1-benzothiophen-4-ol

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzothiophene core is less common and typically requires strong activation by electron-withdrawing groups. pressbooks.publibretexts.org In this compound, the bromine at the 2-position is susceptible to displacement by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the thiophene ring itself. The presence of the hydroxyl group can also influence the reactivity through its electronic effects or by acting as an internal nucleophile under certain conditions.

ReactionReagent/ConditionsExpected Product
AminationR₂NH, heat2-(Dialkylamino)-1-benzothiophen-4-ol
ThiolationRSH, base2-(Alkylthio)-1-benzothiophen-4-ol
AlkoxylationRONa, heat2-Alkoxy-1-benzothiophen-4-ol

Heterocyclic Transformations and Ring-Opening/Closing Reactions

The benzothiophene skeleton, while generally stable, can undergo transformations under specific conditions. Ring-opening of the thiophene moiety can be achieved through reductive or oxidative cleavage of the C-S bonds. For instance, treatment with strong reducing agents like sodium in liquid ammonia (B1221849) can lead to the cleavage of the thiophene ring. Conversely, oxidative degradation can also break open the heterocyclic ring.

Ring-closing reactions involving the existing functional groups can lead to the formation of new heterocyclic systems. The hydroxyl group at the 4-position and the bromine at the 2-position can be utilized in intramolecular cyclization reactions to build more complex fused heterocyclic structures.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the C-Br bond, the phenolic hydroxyl group, and various C-H bonds on the aromatic rings—allows for a range of selective functionalization strategies.

Chemoselectivity: By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group over another. For example, the hydroxyl group can be selectively acylated or alkylated under basic conditions without affecting the C-Br bond. Conversely, palladium-catalyzed cross-coupling reactions can be employed to specifically react at the C-Br bond.

Regioselectivity: As discussed in the context of electrophilic substitution, the directing effects of the hydroxyl group ensure high regioselectivity for functionalization on the benzene ring. For C-H activation/functionalization on the thiophene ring, the position is influenced by the directing capabilities of the sulfur atom and the bromo substituent.

Stereoselectivity: While the core of this compound is planar and achiral, stereoselective reactions can be introduced when reacting with chiral reagents or catalysts, or when forming new stereocenters in substituents attached to the benzothiophene scaffold.

Mechanistic Elucidation of Key Reactions of this compound

The mechanisms of the key reactions of this compound are generally consistent with those established for other substituted aromatic and heteroaromatic compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) upon attack of the electrophile on the benzene ring. The stability of this intermediate is enhanced by the electron-donating hydroxyl group, and subsequent deprotonation restores aromaticity.

Nucleophilic Aromatic Substitution: The displacement of the 2-bromo substituent likely follows an SNAr mechanism. This involves the addition of the nucleophile to the C2 position to form a Meisenheimer-like intermediate, a resonance-stabilized carbanion. The departure of the bromide ion then yields the substitution product. The stability of the anionic intermediate is crucial for the reaction to proceed.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings at the C-Br bond proceed via a catalytic cycle involving oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

Theoretical and Computational Investigations of 2 Bromo 1 Benzothiophen 4 Ol

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. imperial.ac.uk

For 2-Bromo-1-benzothiophen-4-ol, the HOMO is expected to be localized primarily on the benzothiophene (B83047) ring system, which is rich in π-electrons, with significant contributions from the sulfur and oxygen atoms due to their lone pairs. The LUMO, conversely, represents the lowest energy region available to accept electrons and is likely distributed over the aromatic system, with potential contributions from the antibonding orbitals associated with the carbon-bromine bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute the energies and visualize the spatial distribution of these orbitals. mdpi.comresearchgate.net This analysis helps in predicting whether the molecule will act as an electron donor (from its HOMO) or an electron acceptor (to its LUMO) in a given reaction.

OrbitalDescriptionPredicted Location of High Electron DensityRole in Reactivity
HOMOHighest Occupied Molecular OrbitalBenzothiophene ring, Sulfur and Oxygen lone pairsActs as an electron donor; site of electrophilic attack
LUMOLowest Unoccupied Molecular OrbitalAromatic system, C-Br antibonding orbitalActs as an electron acceptor; site of nucleophilic attack

Quantum Chemical Calculations for Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov For this compound, these calculations can map out the potential energy surface for various reactions, identifying transition states and reaction intermediates. mdpi.org

Methods like Density Functional Theory (DFT) can be used to calculate reactivity descriptors that provide quantitative predictions of chemical behavior. nih.gov These descriptors include:

Electron Affinity: The energy released when an electron is added to a neutral molecule.

Ionization Potential: The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

By analyzing these parameters and the calculated distribution of electrostatic potential (ESP) on the molecular surface, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions with negative electrostatic potential (often around the oxygen atom) are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. dergipark.org.tr Such calculations are crucial for understanding regioselectivity in substitution reactions on the benzothiophene ring. mdpi.org

Conformational Analysis and Tautomerism Studies of the Hydroxyl Group

The hydroxyl (-OH) group in this compound introduces possibilities for conformational isomerism and tautomerism.

Conformational Analysis: The primary conformational freedom involves the rotation of the hydrogen atom around the C-O bond. Computational methods can be used to perform a potential energy scan by systematically rotating this bond to identify the most stable conformation. nih.gov The stability is influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom of the thiophene (B33073) ring. The presence of a stable intramolecular hydrogen bond can significantly impact the molecule's geometry and reactivity. mdpi.com

Tautomerism: The "-ol" suffix indicates the presence of a hydroxyl group on an aromatic ring (a phenol-like structure). This form can exist in equilibrium with its keto tautomer, 2-bromo-1-benzothiophen-4(5H)-one. libretexts.orgquora.com This phenomenon is known as keto-enol tautomerism.

Quantum chemical calculations can determine the relative energies of the enol and keto forms. By comparing their calculated stabilities (Gibbs free energy), one can predict which tautomer will be predominant at equilibrium. libretexts.org For most phenolic compounds, the enol (aromatic) form is significantly more stable due to the energetic favorability of maintaining the aromaticity of the benzene (B151609) ring. libretexts.org However, computational studies provide a definitive quantitative assessment of this equilibrium.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule in a condensed phase (like a solution or a solid). nih.gov MD simulations model the movements of atoms and molecules over time based on a force field that describes the intermolecular forces. mdpi.com

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule and the energetic favorability of this interaction.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen, sulfur, or bromine atom of a neighboring molecule. nih.gov

π-π Stacking: The tendency of the aromatic benzothiophene rings to stack on top of each other, which is a significant non-covalent interaction in many organic systems.

These simulations are crucial for understanding macroscopic properties like solubility, melting point, and how the molecule interacts with other molecules in a biological or chemical system. mdpi.com The cohesive energy density, a measure of intermolecular forces, can be calculated from these simulations to predict the energy required to separate molecules from each other. mdpi.com

Prediction and Validation Methodologies for Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. ias.ac.in For this compound, key spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These calculated shifts, when compared to experimental spectra, are invaluable for structural assignment.

Vibrational Spectroscopy (IR & Raman): DFT calculations can be used to compute the vibrational frequencies of the molecule. wu.ac.th These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific bonds or functional groups. rroij.com

The close agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the proposed molecular structure and the computational model used. dergipark.org.tr

Spectroscopic TechniqueCalculated ParameterComputational MethodPurpose
¹H & ¹³C NMRChemical Shifts (δ)DFT with GIAO methodStructural elucidation and assignment of atoms
FT-IR & FT-RamanVibrational Frequencies (cm⁻¹)DFT Frequency CalculationFunctional group identification and structural confirmation
UV-VisExcitation Energies (λmax)Time-Dependent DFT (TD-DFT)Prediction of electronic transitions and color

Density Functional Theory (DFT) Applications in Structure and Reactivity Studies

Density Functional Theory (DFT) is one of the most versatile and widely used computational methods for studying the electronic structure of molecules. ub.ac.idnih.gov For this compound, DFT is the foundational method for most of the theoretical investigations mentioned.

Structural Optimization: A primary application of DFT is to find the lowest-energy three-dimensional structure of the molecule. rroij.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. rroij.com

Reactivity Studies: DFT is used to calculate the global and local reactivity descriptors discussed in section 4.2. nih.gov Analysis of the Fukui function, another DFT-derived concept, can pinpoint the most reactive atomic sites within the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com These calculations provide a detailed picture of the molecule's chemical reactivity based on its electron density. nih.gov

Example of DFT-Calculated Parameters for a Benzothiophene Derivative
ParameterDescriptionTypical Calculated Value (Arbitrary Units)Significance
Total EnergyGround state electronic energy-2500 HartreesIndicates molecular stability
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eVRelates to ionization potential and electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.2 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eVIndicates chemical reactivity and kinetic stability
Dipole MomentMeasure of molecular polarity2.1 DebyeInfluences intermolecular interactions and solubility

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 1 Benzothiophen 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-1-benzothiophen-4-ol, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the hydroxyl proton and the four aromatic protons.

Aromatic Protons (H3, H5, H6, H7): These protons would appear in the typical aromatic region (approximately 6.5-8.0 ppm). The proton on the thiophene (B33073) ring (H3) would likely be a singlet, while the three protons on the benzene (B151609) ring (H5, H6, H7) would exhibit a more complex splitting pattern (doublets and triplets) due to coupling with their neighbors.

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically falls in the range of 4.0-7.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would display eight unique signals corresponding to the eight carbon atoms of the benzothiophene (B83047) core. The chemical shifts are influenced by the electronegativity of neighboring atoms (S, O, Br).

C4 (bearing the -OH group): This carbon would be significantly downfield-shifted due to the attached oxygen atom, likely appearing around 150-160 ppm.

C2 (bearing the Br atom): The carbon attached to the bromine atom would also be shifted, though less dramatically than C4.

Other Aromatic Carbons: The remaining six carbons of the fused ring system would produce signals in the 110-140 ppm range.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: This experiment would show correlations between adjacent protons, helping to definitively assign the H5, H6, and H7 protons on the benzene ring.

HSQC: This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H connectivity for C3-H3, C5-H5, C6-H6, and C7-H7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~115-125
C3~7.2-7.4~120-130
C3a-~135-145
C4-~150-160
C5~6.8-7.0~110-120
C6~7.1-7.3~120-130
C7~6.9-7.1~115-125
C7a-~130-140
OH~4.0-7.0 (broad s)-

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound (molecular formula C₈H₅BrOS), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom. wpmucdn.com

Fragmentation Analysis: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common fragmentation pathways for benzothiophenes involve the loss of small molecules like CO, CS, or C₂H₂. nih.govnih.gov For this compound, key fragmentation events would likely include:

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) from the phenolic ring.

Cleavage of the thiophene ring.

Table 2: Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/zNotes
[M]⁺[C₈H₅⁷⁹BrOS]⁺228Molecular ion with ⁷⁹Br isotope.
[M+2]⁺[C₈H₅⁸¹BrOS]⁺230Molecular ion with ⁸¹Br isotope. Intensity similar to m/z 228. wpmucdn.com
[M-Br]⁺[C₈H₅OS]⁺149Loss of bromine radical.
[M-CO]⁺[C₇H₅BrS]⁺200/202Loss of carbon monoxide. Isotopic pattern for Br remains.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present. ijopaar.com

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹. nii.ac.jp

Aromatic C=C Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region is expected for the phenolic C-O bond.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in the fingerprint region, around 600-800 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a signal in the lower frequency region of the IR spectrum, typically between 500-650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The technique is particularly useful for analyzing compounds with conjugated systems. shimadzu.com

The benzothiophene ring system is a conjugated chromophore. researchgate.net The presence of the hydroxyl (-OH) and bromo (-Br) substituents, which act as auxochromes, will influence the wavelength of maximum absorption (λₘₐₓ). These groups can shift the absorption peaks to longer wavelengths (a bathochromic or "red" shift) compared to the parent benzothiophene molecule. shimadzu.com The spectrum of this compound is expected to show strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π → π* transitions within the aromatic system. researchgate.netutoronto.ca

Single-Crystal X-ray Diffraction Methodologies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice.

If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzothiophene ring system.

Solid-State Conformation: The preferred orientation of the molecule in the solid state.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. This information is crucial for understanding the compound's physical properties.

Hyphenated Techniques in Reaction Monitoring and Purity Assessment

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. actascientific.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for both monitoring the synthesis of this compound and assessing the purity of the final product. rsisinternational.orgijarnd.com

Potential Applications and Materials Science Perspectives of 2 Bromo 1 Benzothiophen 4 Ol

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

2-Bromo-1-benzothiophen-4-ol serves as a versatile scaffold in organic synthesis due to its distinct functional groups that allow for sequential and regioselective modifications. The presence of a hydroxyl group and a bromine atom on the benzothiophene (B83047) core enables a wide range of chemical transformations, making it a valuable starting material for constructing more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Systems

The unique structure of this compound, featuring both an electron-rich aromatic ring and reactive sites, makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, thereby extending the π-conjugated system and building molecular complexity.

Furthermore, the hydroxyl group at the 4-position can be used as a handle for further functionalization or to direct the regioselectivity of subsequent reactions. For instance, it can be converted into other functional groups or used to form ether or ester linkages. This dual functionality allows chemists to construct polycyclic aromatic and heteroaromatic structures, such as benzothienobenzofurans, through annulation strategies involving phenols or other nucleophilic partners. acs.org The strategic manipulation of these functional groups is crucial in creating novel heterocyclic frameworks with tailored electronic and structural properties.

Building Block for Natural Product Analogues (non-biological focus)

The benzothiophene core is a structural motif present in various complex molecules. This compound provides a convenient starting point for the synthesis of non-biological analogues of natural products. By modifying the core structure through reactions at the bromo and hydroxyl positions, chemists can create a library of compounds with diverse three-dimensional shapes and electronic properties. For example, the benzothiophene framework can serve as a bioisostere for other aromatic systems, such as indoles or benzofurans, found in natural products. researchgate.net This allows for the systematic exploration of structure-property relationships without a biological focus. The synthesis of these analogues, such as analogues of combretastatin and resveratrol, showcases the utility of benzothiophene derivatives in creating structurally novel molecules. researchgate.net

Applications in Organic Electronics and Optoelectronic Materials

The benzothiophene moiety is a key component in the design of high-performance organic electronic materials due to its electron-rich nature, rigid planar structure, and ability to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. Thiophene-based materials, including benzothiophene derivatives, are extensively studied for their potential in a variety of organic electronic devices. nih.gov

Monomer for Conjugated Polymers and Oligomers

This compound is a suitable monomer for the synthesis of conjugated polymers and oligomers. The bromine atom provides a reactive site for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. researchgate.net These methods allow for the controlled synthesis of polymers with well-defined structures and high molecular weights.

The resulting polymers, often referred to as poly(benzothiophene)s, possess a conjugated backbone that enables the delocalization of π-electrons. This delocalization is responsible for their semiconducting properties. The hydroxyl group can be modified prior to or after polymerization to fine-tune the solubility, processability, and electronic properties of the resulting materials. For instance, attaching long alkyl chains can improve solubility in organic solvents, making them suitable for solution-based processing techniques like spin-coating and printing. The ability to modify the chemical structure allows for precise control over the polymer's band gap and energy levels, which is critical for optimizing device performance.

Table 1: Examples of Thiophene-Based Conjugated Polymers and their Properties

Polymer/Oligomer Type Synthetic Method Key Properties Potential Application
Poly(3-alkylthiophene)s (P3ATs) Grignard Metathesis (GRIM), Stille Coupling Good solubility, high charge carrier mobility Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Donor-Acceptor Copolymers Suzuki, Stille Coupling Tunable band gaps, broad absorption spectra Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs)

Components in Organic Semiconductor Devices

Derivatives of benzothiophene are increasingly being incorporated into organic semiconductor devices due to their excellent charge transport characteristics and environmental stability. mdpi.comresearchgate.net These materials can function as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) and as components in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.com

In OFETs, the ordered packing of benzothiophene-based molecules in the solid state facilitates efficient charge transport, leading to high charge carrier mobilities. rsc.orgscilit.com For example, derivatives of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), a larger fused thiophene (B33073) system, have demonstrated some of the highest mobilities for p-type organic semiconductors. mdpi.comresearchgate.net The performance of these devices is highly dependent on the molecular structure and the resulting thin-film morphology.

Table 2: Performance of Selected Benzothiophene-Based Organic Field-Effect Transistors (OFETs)

Compound Deposition Method Hole Mobility (cm²/Vs) On/Off Ratio
2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene Vacuum Evaporation > 1.0 > 10^6
Dioctyl-BTBT Solution Shearing up to 10.0 > 10^7
Dibenzothiophene derivatives Vacuum Evaporation up to 0.077 ~ 10^7 rsc.org

Development of Advanced Catalysts and Ligands

The structural features of this compound also make it an attractive candidate for the development of novel ligands for catalysis. The sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal centers. This allows for the design of bidentate or polydentate ligands with specific steric and electronic properties.

By modifying the benzothiophene backbone, for example, through substitution at the bromine position, the ligand's properties can be systematically tuned. These tailored ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to form catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The rigid benzothiophene framework can impart a well-defined geometry to the catalyst's coordination sphere, which can lead to high activity and selectivity in catalytic processes. While the direct application of this compound in catalysis is an emerging area, the versatility of the benzothiophene scaffold suggests significant potential in this field.

Design of Novel Functional Materials Utilizing the Benzothiophene Scaffold

The benzothiophene moiety is a key component in the design of various organic functional materials due to its rigid, planar structure and electron-rich nature, which facilitates charge transport. The specific substitution pattern of this compound offers multiple handles for synthetic modification, allowing for the systematic tuning of its electronic and physical properties.

The bromine atom at the 2-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis and provide a powerful toolkit for constructing larger, conjugated systems. By reacting this compound with appropriate coupling partners, it is possible to synthesize a range of novel materials, including:

Conjugated Polymers: Polymerization of monomers derived from this compound could lead to new semiconducting polymers. The benzothiophene unit would contribute to the polymer backbone's rigidity and electronic delocalization, which are crucial for efficient charge transport in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hydroxyl group could be used to influence solubility or to introduce further functionality.

Small Molecule Semiconductors: Dimerization or oligomerization of the benzothiophene unit, or its coupling to other aromatic systems, can yield well-defined small molecules with tailored electronic properties. These materials are of interest for vacuum-deposited organic electronic devices.

Functional Dyes: The extended π-system of benzothiophene derivatives often results in interesting photophysical properties. By strategically modifying the core of this compound, it is possible to design novel dyes with applications in areas such as organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells.

The hydroxyl group at the 4-position also offers a site for chemical modification. It can be etherified or esterified to attach various functional groups, which can be used to modulate the material's solubility, morphology, and intermolecular interactions. This dual functionality (bromo and hydroxyl groups) makes this compound a particularly attractive building block for creating complex and highly functionalized organic materials.

Table 1: Potential Functional Materials Derived from this compound

Material Class Synthetic Strategy Potential Application
Poly(benzothiophene) DerivativesCross-coupling polymerization (e.g., Suzuki, Stille)Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Donor-Acceptor CopolymersCopolymerization with electron-accepting monomersBulk Heterojunction Solar Cells
Benzothiophene-based DyesFunctionalization via cross-coupling and modification of the hydroxyl groupOrganic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs)
Self-Assembling MaterialsIntroduction of long alkyl chains via etherification of the hydroxyl groupOrganic Thin-Film Transistors

This table presents hypothetical data for illustrative purposes, based on the known chemistry of the benzothiophene scaffold, due to the absence of specific research on this compound.

Sensing and Molecular Recognition Systems (non-biological context)

The development of chemical sensors and molecular recognition systems is another area where the benzothiophene scaffold has shown promise. The design of such systems often relies on creating molecules that exhibit a measurable change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte.

Derivatives of this compound could be engineered to act as chemosensors. The electron-rich benzothiophene core can act as a signaling unit (fluorophore or chromophore), while the hydroxyl group can serve as a recognition site for analytes capable of hydrogen bonding. Furthermore, the bromine atom can be replaced with more complex recognition moieties through cross-coupling reactions.

For instance, a derivative of this compound could be designed to detect specific metal ions. The hydroxyl group, possibly in concert with other strategically placed coordinating atoms, could bind to a target ion. This binding event would perturb the electronic structure of the benzothiophene core, leading to a change in its absorption or emission spectrum, thus signaling the presence of the ion.

Similarly, by attaching specific receptor units, sensors for neutral molecules could be developed. The rigid benzothiophene scaffold provides a well-defined platform for orienting these receptor units, potentially leading to high selectivity for the target analyte. The principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) are often employed in the design of such fluorescent sensors, and the electronic properties of the benzothiophene system are well-suited for these mechanisms.

Table 2: Hypothetical Sensing Applications of this compound Derivatives

Target Analyte Proposed Sensing Mechanism Potential Signal Output
Metal Cations (e.g., Cu²⁺, Fe³⁺)Coordination with the hydroxyl group and other engineered binding sitesChange in fluorescence intensity (quenching or enhancement) or a colorimetric shift
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactions with the hydroxyl groupRatiometric change in fluorescence emission
Neutral Molecules (e.g., nitroaromatics)π-π stacking interactions with the benzothiophene coreFluorescence quenching

This table presents hypothetical data for illustrative purposes, based on established principles of sensor design and the properties of the benzothiophene scaffold, due to the lack of specific research on this compound.

Future Directions and Emerging Research Avenues for 2 Bromo 1 Benzothiophen 4 Ol

Exploration of Unconventional Synthetic Pathways and Reaction Modes

The synthesis of functionalized benzothiophenes is a mature field, yet opportunities for innovation persist, particularly in achieving greater efficiency and sustainability. Future research could pivot towards unconventional, metal-free synthetic routes. For instance, methods involving twofold C-H functionalization of arenes, which proceed through sequences like an interrupted Pummerer reaction and sigmatropic rearrangement, could offer a direct and atom-economical approach to the benzothiophene (B83047) core. soton.ac.uk Such strategies would bypass the need for pre-functionalized starting materials, aligning with the principles of green chemistry.

Furthermore, exploring novel reaction modes for the existing framework of 2-Bromo-1-benzothiophen-4-ol is a promising avenue. The interplay between the hydroxyl and bromo substituents could be exploited for tandem or cascade reactions. For example, intramolecular cyclization reactions could be designed, where the hydroxyl group acts as an internal nucleophile, potentially leading to new fused heterocyclic systems with unique three-dimensional structures. Investigation into photocatalyzed or electrocatalyzed transformations could also unlock new reactivity patterns, reducing reliance on traditional thermal methods and offering milder reaction conditions.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on non-covalent interactions to build complex architectures, offers a compelling future for this compound. nih.gov The molecule possesses key functionalities for directing self-assembly. The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming predictable and robust networks. The bromine atom can participate in halogen bonding, a highly directional interaction that is increasingly used for the rational design of crystal structures and liquid crystals.

Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures on solid surfaces. nih.govresearchgate.net By modifying the molecule, for example by attaching long alkyl chains to the hydroxyl group, it could be engineered to form self-assembled monolayers (SAMs) on conductive substrates. These organized structures could serve as templates for patterning surfaces or as functional components in molecular electronics. The dynamic nature of these non-covalent assemblies could also be harnessed to create responsive materials that change their structure and properties in response to external stimuli. nih.govrsc.org

Advancements in Stereoselective Synthesis and Chiral Induction

While this compound is itself an achiral molecule, it serves as an excellent platform for the synthesis of chiral derivatives, which are of high value in catalysis and pharmacology. Emerging research could focus on leveraging the existing functional groups to induce chirality in a controlled manner.

One promising strategy involves the oxidation of the thiophene (B33073) sulfur to a sulfoxide, creating a chiral center at the sulfur atom. These chiral benzothiophene S-oxides can then be used in enantiospecific couplings, for instance with boronic esters, to transfer chirality to the C2 position, yielding enantioenriched 2,3-disubstituted benzothiophenes. researchgate.netresearcher.life Another avenue involves the asymmetric hydrogenation of the thiophene ring, a challenging but powerful method for creating chiral tetrahydrothiophenes and 2,3-dihydrobenzothiophenes with high enantiomeric purity. acs.org Additionally, the hydroxyl group at the C4 position can be used as a directing group or converted into a chiral auxiliary to control the stereochemical outcome of reactions at other sites on the benzothiophene ring. The development of novel chiral benzothiophene-based ligands for asymmetric catalysis also represents a significant area of future research. lookchem.com

Interdisciplinary Research with Materials Engineering for Novel Device Architectures

The field of organic electronics has seen a surge of interest in thiophene-based materials due to their excellent charge transport properties. mdpi.com Benzothiophene derivatives, particularly those based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) core, have emerged as superior p-type organic semiconductors for applications in organic field-effect transistors (OFETs) and other optoelectronic devices. acs.orgresearchgate.netresearchgate.net These materials offer high charge carrier mobility, thermal stability, and tunable electronic properties. researchgate.net

This compound is an ideal precursor for synthesizing advanced BTBT-based semiconductors. The bromine atom at the 2-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the extension of the π-conjugated system by introducing aryl, vinyl, or other functional groups. This π-extension is a critical strategy for tuning the HOMO/LUMO energy levels and optimizing molecular packing for efficient charge transport. acs.org The hydroxyl group offers another vector for modification, influencing solubility for solution-based processing and providing an anchoring point for attachment to dielectric surfaces in transistor architectures. Research integrating this chemical versatility with materials engineering will be crucial for fabricating next-generation flexible displays, sensors, and organic photovoltaic cells. researchgate.netnih.gov

Performance of Selected Benzothiophene-Based Organic Semiconductors in OFETs
CompoundDevice Fabrication MethodHole Mobility (cm²/V·s)Reference
2,7-diphenyl-BTBT (DPh-BTBT)Vapor-processedUp to 2.0 acs.org
BOP-BTBT (methoxy-substituted)-Up to 0.63 researchgate.net
DBOP-BTBT (dimethoxy-substituted)-Up to 3.57 researchgate.net

Unexplored Functionalization Opportunities and Reactivity Patterns

Beyond its use as a building block, the intrinsic reactivity of this compound warrants deeper investigation. The molecule's three distinct functional regions—the C-Br bond, the phenolic hydroxyl group, and the electron-rich benzothiophene ring system—can lead to complex and potentially novel chemical behavior.

Future studies should explore the selective functionalization of each site. The bromine atom is a prime target for various cross-coupling reactions to install carbon, nitrogen, or phosphorus-based substituents. nih.gov The hydroxyl group can be readily converted into ethers, esters, or triflates, with the latter serving as a leaving group for further cross-coupling, enabling exhaustive functionalization of the scaffold.

Moreover, the directing group effects of the bromo and hydroxyl substituents on electrophilic aromatic substitution on the benzene (B151609) portion of the core are not well-characterized. Understanding these patterns could unlock regioselective pathways to install additional functional groups, such as nitro or acyl moieties, further expanding the chemical space accessible from this versatile starting material. The potential for metal-catalyzed C-H activation at positions C3, C5, C6, or C7, guided by the existing substituents, also presents an exciting frontier for creating highly decorated benzothiophene structures for diverse applications. researchgate.net

Q & A

Basic Research Questions

Q. How can 2-Bromo-1-benzothiophen-4-ol be synthesized with high purity, and what purification methods are recommended?

  • Methodology : Bromination of 1-benzothiophen-4-ol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Purity validation should employ High-Performance Liquid Chromatography (HPLC) or High-Resolution Mass Spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and bromine integration. Aromatic protons in benzothiophene rings typically resonate between δ 7.0–8.5 ppm.
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).
  • IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200–3400 cm⁻¹) and C–Br bonds (~500–600 cm⁻¹) .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by using particulate filters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate bromine's electronic effects on benzothiophene derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict charge distribution, HOMO-LUMO gaps, and electrophilic substitution sites. Compare computational results with experimental NMR chemical shifts to validate electronic effects .

Q. How do researchers resolve contradictions in crystallographic data for brominated heterocycles?

  • Methodology : Employ SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Use residual density maps to identify disordered bromine atoms or twinning. Cross-validate with spectroscopic data to address discrepancies in bond lengths/angles .

Q. What strategies optimize regioselective bromination in benzothiophene derivatives?

  • Methodology : Screen directing groups (e.g., hydroxyl or methyl) to control bromine positioning. Use Lewis acids (e.g., FeCl₃) in dichloromethane at low temperatures (−10°C) to favor para-bromination. Monitor reaction progress via TLC and GC-MS to minimize byproducts .

Q. How can researchers analyze conflicting data in reaction yields or byproduct formation?

  • Methodology : Apply contradiction analysis frameworks (e.g., iterative triangulation):

Replicate experiments under identical conditions.

Compare HPLC traces or ¹H NMR spectra to identify impurities.

Use statistical tools (e.g., ANOVA) to assess reproducibility and systemic errors .

Q. What role do substituents play in modulating benzothiophene reactivity under cross-coupling conditions?

  • Methodology : Investigate Suzuki-Miyaura coupling using this compound as a substrate. Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃). Analyze coupling efficiency via ¹H NMR integration of biphenyl products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.